

physical and chemical properties of 2-Nitro-3-pentanol

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Compound of Interest

Compound Name: 2-Nitro-3-pentanol

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2-Nitro-3-pentanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-3-pentanol is a nitro alcohol, a class of organic compounds characterized by the presence of both a nitro ($-\text{NO}_2$) and a hydroxyl ($-\text{OH}$) group. These functional groups impart a unique chemical reactivity, making nitro alcohols valuable intermediates in organic synthesis. This technical guide provides a detailed overview of the known physical and chemical properties of **2-Nitro-3-pentanol**, along with experimental considerations for its synthesis and potential reactions. While specific data for **2-Nitro-3-pentanol** is limited in some areas, this guide supplements available information with data from closely related compounds to provide a comprehensive resource.

Physical and Chemical Properties

The physical and chemical properties of **2-Nitro-3-pentanol** are summarized below. It is important to note that some physical properties, such as melting point and density, are not well-documented in publicly available literature.

Table 1: Physical and Chemical Properties of **2-Nitro-3-pentanol**

| Property | Value | Source/Comment |
|-------------------|---|-----------------|
| Molecular Formula | C ₅ H ₁₁ NO ₃ | [1][2][3][4][5] |
| Molecular Weight | 133.15 g/mol | [1][2][3][4][5] |
| IUPAC Name | 2-nitropentan-3-ol | [2] |
| CAS Number | 20575-40-0 | [2][4][6][7] |
| Boiling Point | 87-94 °C at reduced pressure | [8] |
| Melting Point | Not available | [3][6] |
| Density | Not available | [3][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [8] |
| Flash Point | Not available | [3] |

Synthesis of 2-Nitro-3-pentanol

The primary method for the synthesis of β -nitro alcohols like **2-Nitro-3-pentanol** is the Henry Reaction, also known as the nitroaldol reaction.[9][10][11] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[9] For the synthesis of **2-Nitro-3-pentanol**, the reactants are nitroethane and propanal.

Experimental Protocol: Henry Reaction for 2-Nitro-3-pentanol (General Procedure)

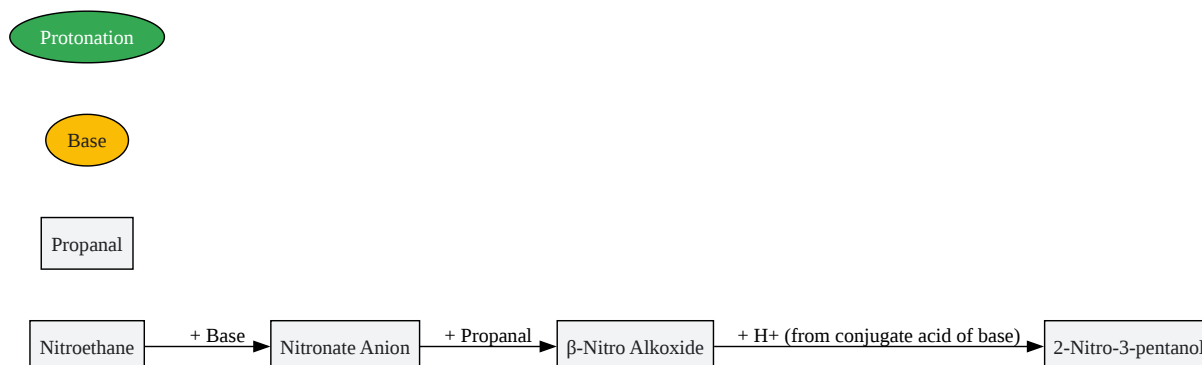
Materials:

- Nitroethane
- Propanal
- A suitable base catalyst (e.g., sodium hydroxide, potassium carbonate, triethylamine)
- A suitable solvent (e.g., ethanol, water, or solvent-free conditions)

- Acid for workup (e.g., dilute hydrochloric acid)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- In a reaction flask, dissolve nitroethane in the chosen solvent.
- Cool the mixture in an ice bath.
- Slowly add the base catalyst to the solution while stirring.
- To this mixture, add propanal dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time (this will vary depending on the specific conditions).
- Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
- Once the reaction is complete, neutralize the mixture by adding dilute acid.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry it over a drying agent, and filter.
- Remove the solvent under reduced pressure to obtain the crude **2-Nitro-3-pentanol**.
- Purify the product using a suitable method, such as distillation or column chromatography.



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Caption: The Henry reaction mechanism for the synthesis of **2-Nitro-3-pentanol**.

Chemical Reactions of 2-Nitro-3-pentanol

The dual functionality of **2-Nitro-3-pentanol** allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, yielding 2-amino-3-pentanol. This transformation is valuable for the synthesis of amino alcohols, which are important building blocks in pharmaceuticals.

Experimental Protocol: Reduction of **2-Nitro-3-pentanol** (General Procedure)

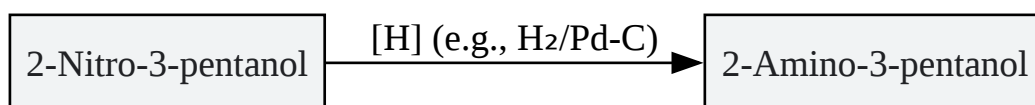
Materials:

- **2-Nitro-3-pentanol**
- A reducing agent (e.g., catalytic hydrogenation with $\text{H}_2/\text{Pd-C}$, or a metal/acid system like Sn/HCl)

- A suitable solvent (e.g., ethanol or methanol for catalytic hydrogenation)
- Base for workup (e.g., sodium hydroxide solution)
- Organic solvent for extraction

Procedure:

- Dissolve **2-Nitro-3-pentanol** in the chosen solvent.
- Add the catalyst (for catalytic hydrogenation) or the metal (for metal/acid reduction).
- If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature. If using a metal/acid system, add the acid portionwise.
- Monitor the reaction until completion.
- Filter off the catalyst or any remaining metal.
- Neutralize the reaction mixture with a base.
- Extract the product, 2-amino-3-pentanol, into an organic solvent.
- Dry the organic layer and remove the solvent to obtain the product.



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Caption: Reduction of the nitro group in **2-Nitro-3-pentanol** to an amine.

Esterification of the Hydroxyl Group

The hydroxyl group of **2-Nitro-3-pentanol** can undergo esterification with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form the corresponding ester.

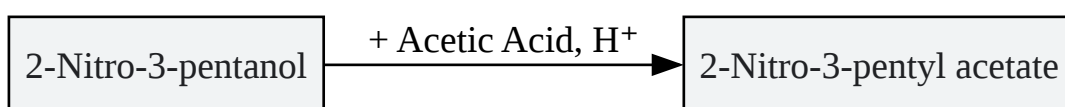
Experimental Protocol: Esterification of **2-Nitro-3-pentanol** (General Procedure)

Materials:

- **2-Nitro-3-pentanol**
- A carboxylic acid (e.g., acetic acid) or acylating agent (e.g., acetyl chloride)
- An acid catalyst (e.g., sulfuric acid) for reaction with a carboxylic acid, or a base (e.g., pyridine) for reaction with an acylating agent.
- A suitable solvent (optional, depending on the reactants)

Procedure (Fischer Esterification):

- Combine **2-Nitro-3-pentanol** and the carboxylic acid in a reaction flask.
- Add a catalytic amount of a strong acid.
- Heat the mixture, often with removal of water, to drive the equilibrium towards the product.
- After the reaction is complete, cool the mixture and neutralize the acid catalyst.
- Extract the ester into an organic solvent.
- Wash the organic layer, dry it, and remove the solvent to yield the ester.



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Caption: Esterification of the hydroxyl group of **2-Nitro-3-pentanol**.

Spectroscopic Data

Specific spectroscopic data for **2-Nitro-3-pentanol** is not readily available. However, the expected spectral characteristics can be inferred from the spectra of its isomer, 3-nitro-2-pentanol, and the parent alcohol, 3-pentanol.

Table 2: Predicted Spectroscopic Features for **2-Nitro-3-pentanol**

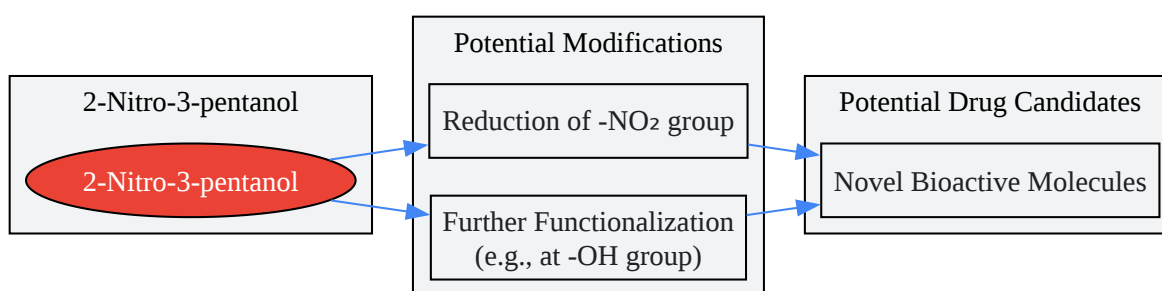
| Spectroscopy | Predicted Key Features | Rationale |
|---------------------|---|--|
| ^1H NMR | - Multiplets for CH-OH and CH-NO ₂ protons. - Signals for the ethyl and methyl groups. | The protons on the carbons bearing the hydroxyl and nitro groups will be deshielded and will show splitting from adjacent protons. |
| ^{13}C NMR | - Peaks for the five distinct carbon atoms. - Downfield shifts for the carbons bonded to the oxygen and nitrogen atoms. | The electronegative oxygen and nitro groups will cause the attached carbons to resonate at a lower field. |
| IR Spectroscopy | - A broad peak around 3400 cm ⁻¹ (O-H stretch). - Strong asymmetric and symmetric stretching bands for the NO ₂ group around 1550 cm ⁻¹ and 1380 cm ⁻¹ , respectively. - C-H stretching and bending vibrations. | These are characteristic absorption bands for the hydroxyl and nitro functional groups. [12] |
| Mass Spectrometry | - A molecular ion peak (M ⁺) at m/z = 133. - Fragmentation patterns corresponding to the loss of water (M-18), the nitro group (M-46), and alkyl fragments. | Electron impact ionization will lead to characteristic fragmentation of the molecule. [12] |

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity of **2-Nitro-3-pentanol**, the broader class of nitro compounds has been extensively studied and is known to exhibit a wide range of biological activities.[\[1\]](#)[\[13\]](#)

The nitro group is a key pharmacophore in several drugs and is known to contribute to antimicrobial, anticancer, and antiparasitic activities.[1][13] The mechanism of action often involves the in-vivo reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms.

Given the presence of both a nitro and a hydroxyl group, **2-Nitro-3-pentanol** could be a valuable starting material for the synthesis of novel drug candidates. The hydroxyl group provides a handle for further functionalization, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.



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Caption: Potential of **2-Nitro-3-pentanol** as a scaffold in drug discovery.

Conclusion

2-Nitro-3-pentanol is a versatile chemical compound with potential applications in organic synthesis and as a building block for more complex molecules. While some of its physical properties are not extensively documented, its chemical reactivity, stemming from the nitro and hydroxyl groups, is well-understood within the context of related compounds. The Henry reaction provides a reliable route for its synthesis, and subsequent modifications of its functional groups open avenues for the creation of a diverse range of chemical entities. Further research into the biological activities of **2-Nitro-3-pentanol** and its derivatives could uncover novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and other nitro alcohols.

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